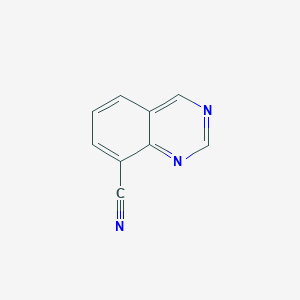Quinazoline-8-carbonitrile
CAS No.:
Cat. No.: VC16008646
Molecular Formula: C9H5N3
Molecular Weight: 155.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H5N3 |
|---|---|
| Molecular Weight | 155.16 g/mol |
| IUPAC Name | quinazoline-8-carbonitrile |
| Standard InChI | InChI=1S/C9H5N3/c10-4-7-2-1-3-8-5-11-6-12-9(7)8/h1-3,5-6H |
| Standard InChI Key | NAKTYXQGSHBXRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CN=CN=C2C(=C1)C#N |
Introduction
Synthetic Methodologies
One-Pot Multi-Component Condensation
A prominent synthesis route involves the one-pot condensation of acetone, propanal, and malononitrile, yielding 7-ethyl-2,2,5-trimethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile . Density functional theory (DFT) studies reveal a multi-step mechanism initiated by keto-enol tautomerism, followed by cyclization and dehydrogenation . The rate-determining step is the cyclization process, with an activation energy of 28.3 kcal/mol .
Halogenated Derivatives
2,4-Dichloro-quinazoline-8-carbonitrile (CAS: 1150617-71-2), a halogenated variant, is synthesized via chlorination of the parent compound. This derivative serves as a key intermediate for 2,4-diamino-8-quinazoline carboxamides, which act as CD38 inhibitors for metabolic diseases .
Thiazole-Fused Analogues
Recent innovations include thiazole-fused quinazolin-8-ones, such as 7-benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone (5b), synthesized using LiBr as a catalyst . The nitrile group in these compounds facilitates further functionalization, such as conversion to methylcarbimidate derivatives .
Physicochemical Characterization
Structural and Thermal Properties
The planar quinazoline core contributes to the compound’s stability, while the nitrile group introduces dipole-dipole interactions. Predicted thermochemical data include a boiling point of 354.9±24.0 °C and a density of 1.57±0.1 g/cm³ .
Pharmacological Applications
Anticancer Activity
Quinazoline-8-carbonitrile derivatives exhibit potent cytotoxicity against multiple cancer cell lines:
| Compound | HCT-116 (IC₅₀, μM) | MCF-7 (IC₅₀, μM) | HepG2 (IC₅₀, μM) | Selectivity (WRL-68 IC₅₀, μM) |
|---|---|---|---|---|
| 8a | 10.72 (48 h) | 38.06 (48 h) | 17.48 (48 h) | 112.49 (48 h) |
| 5b | N/A | N/A | N/A | >100 |
| Doxorubicin | 1.66 (48 h) | 1.15 (48 h) | 1.21 (48 h) | 0.82 (48 h) |
Derivative 8a (4-methoxy-substituted) showed remarkable activity against HCT-116 and HepG2 cells, with IC₅₀ values of 5.33 μM and 7.94 μM after 72 h, respectively . Thiazoloquinazoline 5b demonstrated selective cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 12.4 μM) without harming normal cells .
Kinase Modulation
Despite structural similarities to kinase inhibitors, linear thiazoloquinazolines like 5b and 6b showed negligible activity against CDK9, Pim-1, and JAK3 . This contrasts with V-shaped analogues, suggesting topology-dependent bioactivity .
Metabolic Disease Therapeutics
2,4-Diamino-8-quinazoline carboxamides, derived from 2,4-dichloro-quinazoline-8-carbonitrile, inhibit CD38—a key enzyme in NAD+ metabolism—offering potential for treating obesity and diabetes .
Recent Advances and Future Directions
Functionalization Strategies
Recent work highlights the nitrile group’s utility in click chemistry. For example, triazole-acetamide derivatives (8a-l) were synthesized via Cu-catalyzed azide-alkyne cycloaddition, enhancing solubility and target affinity .
Computational Drug Design
DFT studies have elucidated reaction mechanisms and electronic properties, enabling rational design of derivatives with optimized pharmacokinetic profiles .
Toxicity and Selectivity
All reported derivatives exhibit low toxicity against normal cells (IC₅₀ > 100 μM), underscoring their therapeutic potential . Future studies should explore in vivo efficacy and mechanisms of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume